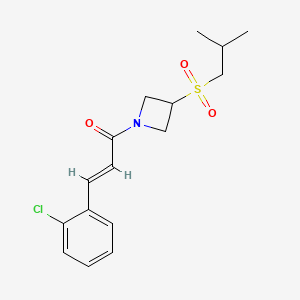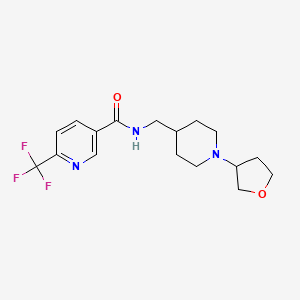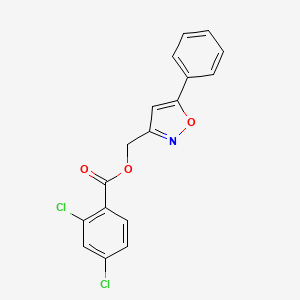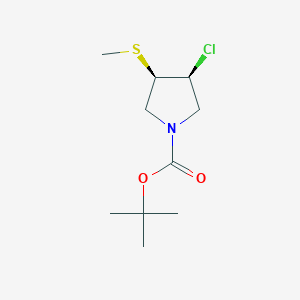![molecular formula C19H18ClFN6O B2528613 N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291865-85-4](/img/structure/B2528613.png)
N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine" is a structurally complex molecule that appears to be related to a class of compounds with significant biological activity. The presence of a 1,2,3-triazole ring, a piperazine moiety, and chlorophenyl and fluorophenyl groups suggest potential for interaction with biological receptors, which could be exploited for therapeutic purposes.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of a sigma receptor ligand with a piperazine component and chlorophenyl groups is described, where the compound is prepared by fluoride displacement on a bismethanesulfonate salt of the precursor . Another related synthesis involves the preparation of arylcarboxamides with a piperazine moiety and chlorophenyl groups, which were evaluated for their binding at dopamine receptors . Additionally, the synthesis of 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones with primary amines has been reported, indicating a method for incorporating the triazole ring into similar compounds . Furthermore, the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline and its subsequent reaction to produce a piperazine hydrochloride derivative has been documented .
Molecular Structure Analysis
The molecular structure of "N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine" would likely exhibit features that are critical for its biological activity. The presence of the 1,2,3-triazole ring is a common motif in medicinal chemistry due to its resemblance to the amide bond and its ability to engage in hydrogen bonding . The piperazine ring is a versatile scaffold that is known to interact with a variety of biological targets, including receptors and enzymes . The chlorophenyl and fluorophenyl groups could contribute to the compound's lipophilicity and electronic properties, potentially affecting its binding affinity and selectivity .
Chemical Reactions Analysis
The compound may undergo various chemical reactions based on the functional groups present. Piperazine derivatives can participate in nucleophilic substitution reactions, as seen in the synthesis of piperazine hydrochloride derivatives . The triazole ring can be formed through cyclization reactions and can also act as a nucleophile in further chemical transformations . The presence of the amide carbonyl could be critical for binding selectivity, as seen in the study of dopamine receptor ligands, where the carbonyl group in the amide linker plays a pivotal role .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine" would be influenced by its molecular structure. The compound's solubility could be affected by the presence of the polar triazole ring and the amide bond, while the chlorophenyl and fluorophenyl groups could enhance its lipophilicity . The molecule's stability, melting point, and boiling point would be determined by the strength of the intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which are influenced by the functional groups present . The compound's reactivity could be influenced by the electronic effects of the substituents on the aromatic rings, which could affect its susceptibility to electrophilic or nucleophilic attack .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has been conducted on synthesizing novel 1,2,4-triazole derivatives, including those similar to N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine, to investigate their antimicrobial properties. These compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines. Some derivatives demonstrated good or moderate activities against test microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007).
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, structurally related to the compound , were synthesized and evaluated for their anticancer activities, particularly against breast cancer cells. Some of these compounds showed promising antiproliferative properties, indicating potential applications in cancer research (Yurttaş et al., 2014).
Antihypertensive Agents
The synthesis and screening of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, related to the target compound, for antihypertensive and diuretic activities have been documented. One compound in this series showed significant antihypertensive activity, suggesting a potential therapeutic application in managing hypertension (Meyer et al., 1989).
Bioorganic Chemistry and Enzyme Inhibition
Research into 1,2,4-triazole derivatives containing a piperazine nucleus highlighted their synthesis through various green chemistry techniques and their evaluation for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds demonstrated promising results in enzyme inhibitory potentials, indicating their potential in bioorganic chemistry and as enzyme inhibitors (Mermer et al., 2018).
Propriétés
IUPAC Name |
[5-(3-chloroanilino)triazolidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN6O/c20-13-4-3-5-14(12-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-7-2-1-6-15(16)21/h1-7,12,17-18,22-25H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEHHYVCFZARGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3C(NNN3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)


![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)
![5-chloro-N-({2-[(2-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2528543.png)
![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)




![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)
